molecular formula C15H9N3O4 B14214045 6-Amino-4-(2-nitrophenyl)quinoline-5,8-dione CAS No. 824405-23-4

6-Amino-4-(2-nitrophenyl)quinoline-5,8-dione

Cat. No.: B14214045
CAS No.: 824405-23-4
M. Wt: 295.25 g/mol
InChI Key: JIWIMQVTQJRVSR-UHFFFAOYSA-N
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Description

6-Amino-4-(2-nitrophenyl)quinoline-5,8-dione is a heterocyclic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features an amino group at the 6th position, a nitrophenyl group at the 4th position, and quinoline-5,8-dione as the core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2-nitrophenyl)quinoline-5,8-dione typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2-nitrobenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the quinoline core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2-nitrophenyl)quinoline-5,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinoline-5,8-dione derivatives.

    Reduction: 6-Amino-4-(2-aminophenyl)quinoline-5,8-dione.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-4-(2-nitrophenyl)quinoline-5,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-(2-nitrophenyl)quinoline-5,8-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can undergo redox cycling, generating reactive oxygen species that contribute to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    6-Aminoquinoline-5,8-dione: Lacks the nitrophenyl group, which may result in different biological activities.

    4-(2-Nitrophenyl)quinoline-5,8-dione: Lacks the amino group at the 6th position, affecting its reactivity and interactions.

    6-Amino-4-phenylquinoline-5,8-dione: Contains a phenyl group instead of a nitrophenyl group, leading to different chemical properties.

Uniqueness

6-Amino-4-(2-nitrophenyl)quinoline-5,8-dione is unique due to the presence of both the amino and nitrophenyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

824405-23-4

Molecular Formula

C15H9N3O4

Molecular Weight

295.25 g/mol

IUPAC Name

6-amino-4-(2-nitrophenyl)quinoline-5,8-dione

InChI

InChI=1S/C15H9N3O4/c16-10-7-12(19)14-13(15(10)20)9(5-6-17-14)8-3-1-2-4-11(8)18(21)22/h1-7H,16H2

InChI Key

JIWIMQVTQJRVSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C(=NC=C2)C(=O)C=C(C3=O)N)[N+](=O)[O-]

Origin of Product

United States

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